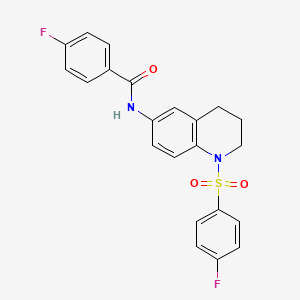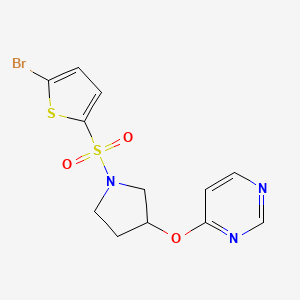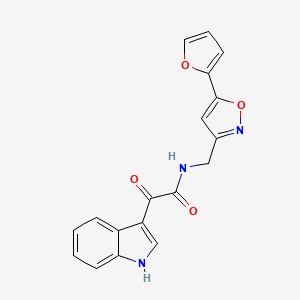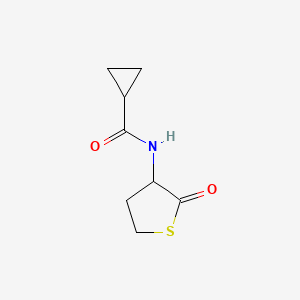
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their biological activities, including antidiabetic and antiproliferative effects. Thiazolidinediones are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of a benzofuran moiety in the compound suggests potential for unique biological properties, as benzofuran derivatives are known for their diverse pharmacological activities.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves the preparation of key intermediates, such as 1-(1-benzofuran-2-yl)-2-bromoethanone, which can be further reacted with thiourea to yield thiazol-2-amine derivatives. These intermediates can then be converted into various thiazolidinedione derivatives through reactions with different reagents, such as aromatic aldehydes and thioacetic acid, in the presence of catalysts like anhydrous ZnCl2 . Other synthetic approaches include the preparation of 5-substituted thiazolidine-2,4-diones, which have been shown to exhibit significant hypoglycemic and hypolipidemic activities .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives can be analyzed using various spectroscopic methods, including FT-IR, FT-Raman, and NMR. These techniques allow for the identification of functional groups and the determination of the compound's electronic structure. Quantum chemical methods, such as DFT/B3LYP, can be used to predict vibrational frequencies and construct theoretical spectra for further analysis .
Chemical Reactions Analysis
Thiazolidinedione derivatives can undergo various chemical reactions, depending on the substituents attached to the thiazolidine ring. The presence of different functional groups can lead to a variety of biological activities. For instance, the introduction of a nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring have been found to play a significant role in antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the thiazolidine ring. The electronic properties, including HOMO and LUMO energies, can be determined using Time-Dependent Density Functional Theory. Additionally, the electrostatic potential surfaces, polarizability, and thermodynamic properties can provide insights into the reactivity and interaction of the compound with biological targets .
Scientific Research Applications
Synthesis of Biological Agents
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has been used in the synthesis of various biological agents. For example, its derivatives have been synthesized and screened for antimicrobial and analgesic activity. This indicates its potential use in developing new therapeutic compounds (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Cancer Inhibitory Activity
Derivatives of this compound have shown promising results in cancer inhibitory activity in vitro. The structural modification of thiazolidine-2,4-dione with different groups has been found to significantly affect its anticancer activity against various cancer cells (Li Zi-cheng, 2013).
Antidiabetic and Hypolipidemic Agents
Research has demonstrated the potential of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione derivatives as antidiabetic and hypolipidemic agents. Studies on thiazolidinedione derivatives incorporating benzofuran moieties showed improvement in euglycemic activity, indicating their usefulness in treating diabetes and related conditions (K. A. Reddy et al., 1999).
Antihyperglycemic Studies
Recent studies have described a synthesis method for benzimidazole-thiazolidinedione hybrids, which were found to have robust antihyperglycemic action linked to insulin sensitization mechanisms. This suggests their potential application in the treatment of diabetes (Abraham Gutiérrez-Hernández et al., 2019).
Antimicrobial Evaluation
There has been significant research into the antimicrobial properties of various derivatives of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione. These studies suggest its role in the development of new antimicrobial agents, which could be significant in the context of increasing antibiotic resistance (J. L. Jat et al., 2006).
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to show remarkable inhibition against certain bacteria, suggesting potential antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities, making it a privileged structure in the field of drug discovery .
Action Environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUQEXIJUOOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)


![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)


![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

